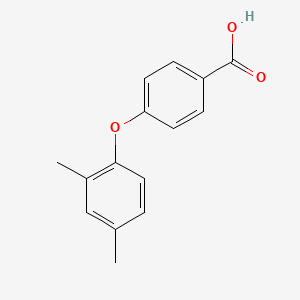

4-(2,4-Dimethylphenoxy)benzoic acid

Description

4-(2,4-Dimethylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,4-dimethylphenoxy group

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-3-8-14(11(2)9-10)18-13-6-4-12(5-7-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCPCSGHNOWQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2,4-dimethylphenoxy)- typically involves the reaction of 2,4-dimethylphenol with a suitable benzoic acid derivative. One common method is the reaction of 2,4-dimethylphenol with 4-fluorobenzoic acid in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out under heating conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of benzoic acid, 4-(2,4-dimethylphenoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Organic Synthesis

4-(2,4-Dimethylphenoxy)benzoic acid serves as a key building block in the synthesis of various organic compounds. Its structure allows for further modifications, enabling the development of new derivatives with enhanced properties.

- Table 1: Synthetic Routes and Yields

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 2,4-Dimethylphenol + Benzoic Acid | 75-85 |

| Esterification | Alcohol + Acid | 70-80 |

| Reduction | LiAlH₄ | 65-75 |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of anti-tuberculosis agents and other pharmaceuticals. Studies have shown that derivatives of benzoic acid can inhibit key enzymes involved in bacterial metabolism.

- Case Study: Anti-Tuberculosis Activity

A study demonstrated that structurally similar benzoic acid derivatives exhibit potent activity against Mycobacterium tuberculosis by inhibiting the enzyme dihydrofolate reductase (MtDHFR), which is crucial for bacterial growth and survival.

Materials Science

In materials science, this compound is utilized in the synthesis of polyarylene phthalides, which are important for creating high-performance polymers. These materials are known for their thermal stability and mechanical properties.

- Table 2: Properties of Polyarylene Phthalides

| Property | Value |

|---|---|

| Glass Transition Temp | 150 °C |

| Thermal Decomposition | >300 °C |

| Mechanical Strength | High |

The biological activities of this compound have been explored in various studies. Its interaction with biological targets can lead to significant pharmacological effects.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications in diseases where these enzymes play a critical role.

Plant Growth Regulation

Benzoic acid derivatives have also been studied for their ability to regulate plant growth, showcasing their versatility beyond human health applications.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,4-dimethylphenoxy)- involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Dimethylphenoxy)benzoic acid

- 2-(2,3-Dimethylphenoxy)benzoic acid

- 3-Phenoxybenzoic acid

- 2-(3-Iodophenoxy)benzoic acid

Uniqueness

4-(2,4-Dimethylphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

4-(2,4-Dimethylphenoxy)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with benzoic acid derivatives. Methods often include:

- Esterification : Reacting the phenolic compound with benzoic acid in the presence of a dehydrating agent.

- Direct coupling : Utilizing coupling agents to facilitate the formation of the ether bond between the phenolic and benzoic acid moieties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 1.56 µg/mL against Staphylococcus aureus and Acinetobacter baumannii, indicating potent antibacterial activity .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : In vitro studies on human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanism : The anticancer activity is believed to involve apoptosis induction through interactions with cellular components such as tubulin, disrupting microtubule formation necessary for cell division .

Research Findings

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of phenolic compounds found that this compound was among the most effective against S. aureus, particularly its drug-resistant variants. The study utilized both broth microdilution methods and time-kill assays to confirm its bactericidal properties .

- Cytotoxicity Assessment : In another investigation focused on cancer therapies, this compound was tested against multiple cancer cell lines. Results indicated selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.